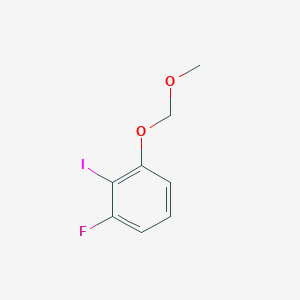
1-Fluoro-2-iodo-3-(methoxymethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-2-iodo-3-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H8FIO2 and a molecular weight of 282.05 g/mol . This compound is characterized by the presence of fluorine, iodine, and methoxymethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Introduction of Fluorine: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Iodination is carried out using iodine or iodinating agents like N-iodosuccinimide (NIS).
Methoxymethoxy Group Addition: The methoxymethoxy group is introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine (TEA).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
化学反応の分析
1-Fluoro-2-iodo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
1-Fluoro-2-iodo-3-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is used in the development of radiolabeled molecules for imaging studies.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Fluoro-2-iodo-3-(methoxymethoxy)benzene involves its interaction with specific molecular targets. The fluorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The methoxymethoxy group can undergo hydrolysis, releasing methanol and formaldehyde, which can further react with other compounds .
類似化合物との比較
1-Fluoro-2-iodo-3-(methoxymethoxy)benzene can be compared with similar compounds such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a methoxymethoxy group, leading to different reactivity and applications.
1-Fluoro-3-methoxy-2-(methoxymethoxy)benzene: This compound has a different substitution pattern on the benzene ring, affecting its chemical properties and uses.
1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene: This compound has an additional methyl group, which can influence its steric and electronic properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical behavior and applications.
特性
分子式 |
C8H8FIO2 |
|---|---|
分子量 |
282.05 g/mol |
IUPAC名 |
1-fluoro-2-iodo-3-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H8FIO2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3 |
InChIキー |
JZHMINQDMSDJTP-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C(=CC=C1)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


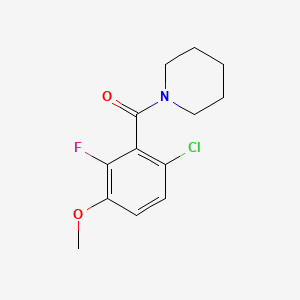
![(2S)-2-amino-2-[(3R)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14027087.png)
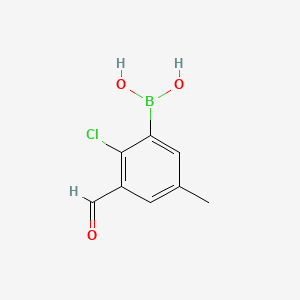
![Rel-(3S,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14027093.png)

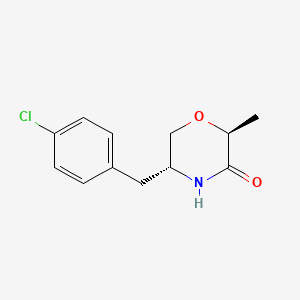
![4-Nitrophenyl 4-(3-oxo-3-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propyl)piperazine-1-carboxylate](/img/structure/B14027109.png)
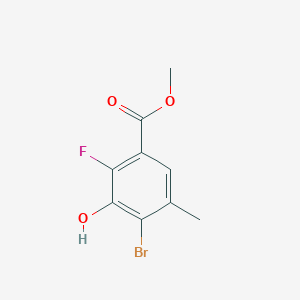
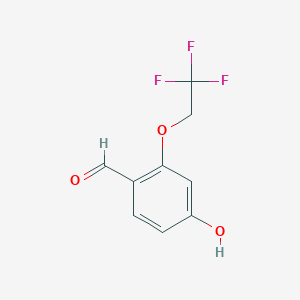
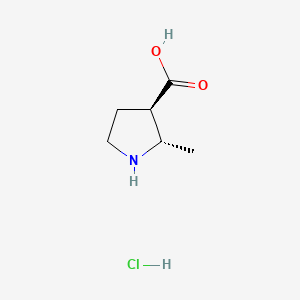
![tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B14027128.png)
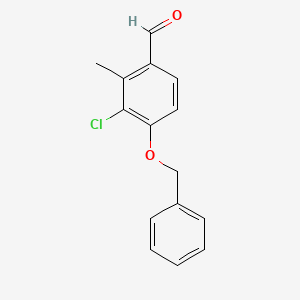
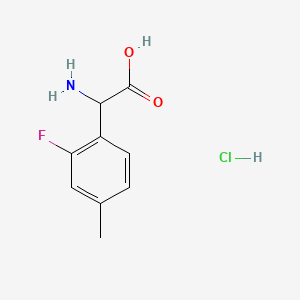
![Benzyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B14027149.png)
